molecular formula C22H26N2O4 B12960716 Pubescine CAS No. 5096-87-7

Pubescine

Cat. No.: B12960716
CAS No.: 5096-87-7
M. Wt: 382.5 g/mol
InChI Key: KXEMQEGRZWUKJS-RURTYGRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pubescine involves multiple steps, starting from simple indole derivatives. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .

Industrial Production Methods: Industrial production of this compound is often achieved through the extraction of the compound from the Holarrhena pubescens plant. The extraction process involves the use of solvents such as ethanol or methanol to isolate the alkaloid from the plant material . The crude extract is then purified using chromatographic techniques to obtain pure this compound .

Scientific Research Applications

Chemistry: In chemistry, pubescine is used as a starting material for the synthesis of various indole derivatives. Its complex structure makes it an interesting compound for studying reaction mechanisms and developing new synthetic methodologies .

Biology: this compound has shown significant biological activities, including antimicrobial and antidiarrheal properties. It is used in biological research to study its effects on different microorganisms and its potential as a natural antimicrobial agent .

Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. Its antimicrobial properties make it a candidate for developing new antibiotics, while its antidiarrheal effects are being explored for treating gastrointestinal disorders .

Industry: In the industrial sector, this compound is used in the production of natural products and pharmaceuticals. Its extraction from Holarrhena pubescens is an important process in the production of herbal medicines and supplements .

Biological Activity

Pubescine is a steroidal alkaloid primarily derived from plants in the Holarrhena genus, particularly Holarrhena antidysenterica and Holarrhena pubescens. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anti-diarrheal properties. The exploration of this compound's biological activity is essential for understanding its potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula C22H26N2O4C_{22}H_{26}N_{2}O_{4} and is categorized as a steroidal alkaloid. Its structural characteristics contribute to its biological efficacy, particularly in interactions with various biological targets.

PropertyValue
Molecular FormulaC22H26N2O4C_{22}H_{26}N_{2}O_{4}
Molecular Weight398.45 g/mol
SolubilitySoluble in ethanol, methanol

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against various strains of bacteria. Studies have shown that extracts containing this compound can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus.

  • Minimum Inhibitory Concentration (MIC) : Research indicates that the MIC for this compound against E. coli was found to be 50 mg/mL, demonstrating its effectiveness as an antibacterial agent .
  • Zone of Inhibition : In vitro studies reported a zone of inhibition measuring 16 mm when tested against enterotoxigenic strains of E. coli .

Anti-Diarrheal Properties

This compound is notably recognized for its anti-diarrheal effects. The alkaloids derived from Holarrhena antidysenterica have been shown to significantly reduce the severity of diarrhea in animal models.

  • Case Study : A study involving castor oil-induced diarrhea in rats demonstrated that administration of alkaloids at doses ranging from 200 to 800 mg/kg effectively reduced wet feces count and gastrointestinal propulsion .
  • Mechanism : The mechanism behind this activity involves modulation of intestinal fluid secretion and absorption, which is crucial in managing diarrheal conditions.

Anti-Inflammatory Effects

This compound also possesses anti-inflammatory properties, which may contribute to its overall therapeutic profile.

  • Research Findings : Studies indicate that this compound can inhibit inflammatory mediators, thereby reducing inflammation in various models . This property suggests its potential utility in treating inflammatory diseases.

Neuroprotective Effects

Recent investigations have pointed towards the neuroprotective capabilities of this compound, particularly in preventing neuronal damage associated with oxidative stress.

  • Mechanism : this compound has been shown to reduce oxidative stress markers and enhance antioxidant enzyme activity in neuronal cells .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with various biological targets. These studies provide insights into the potential mechanisms through which this compound exerts its biological effects.

Table 2: Binding Energies of Ligands

LigandBinding Energy (kcal/mol)
This compound-8.05
Loperamide-9.05
Isoconessimine-9.00

The docking studies reveal that this compound exhibits a favorable binding energy, indicating a strong interaction with target proteins involved in various biological pathways .

Properties

CAS No.

5096-87-7

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

methyl (1S,15S,16S,20S)-6-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate

InChI

InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-15-14-5-4-13(26-2)8-19(14)23-21(15)20(24)9-16(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,16-17,20,23H,6-7,9-10H2,1-3H3/t12-,16-,17-,20-/m0/s1

InChI Key

KXEMQEGRZWUKJS-RURTYGRKSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.